2-Bromo-3-chloro-5-fluoroisonicotinaldehyde
CAS No.: 2092831-98-4
Cat. No.: VC2612676
Molecular Formula: C6H2BrClFNO
Molecular Weight: 238.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092831-98-4 |
|---|---|
| Molecular Formula | C6H2BrClFNO |
| Molecular Weight | 238.44 g/mol |
| IUPAC Name | 2-bromo-3-chloro-5-fluoropyridine-4-carbaldehyde |
| Standard InChI | InChI=1S/C6H2BrClFNO/c7-6-5(8)3(2-11)4(9)1-10-6/h1-2H |
| Standard InChI Key | SYCPMPKSUUUZEV-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C(=N1)Br)Cl)C=O)F |
| Canonical SMILES | C1=C(C(=C(C(=N1)Br)Cl)C=O)F |
Introduction
2-Bromo-3-chloro-5-fluoroisonicotinaldehyde is an organic compound belonging to the category of halogenated isonicotinyl derivatives. It features a pyridine ring with bromine, chlorine, and fluorine substituents, contributing to its unique chemical properties and reactivity. This compound is recognized for its potential applications in medicinal chemistry and material science, particularly in the development of new therapeutic agents and advanced materials.
Synthesis Methods
The synthesis of 2-Bromo-3-chloro-5-fluoroisonicotinaldehyde typically involves halogenation reactions on isonicotinic aldehyde derivatives. Common synthetic pathways include:
-
Using a mixture of bromine and phosphorous pentachloride to introduce the desired halogens onto the aromatic ring.
-
Controlled conditions such as temperature and the presence of catalysts or solvents are crucial for facilitating the halogenation process.
Applications in Research
2-Bromo-3-chloro-5-fluoroisonicotinaldehyde participates in several chemical reactions and has diverse applications in scientific research:
-
Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly those targeting inflammation or microbial resistance pathways.
-
Material Science: Its unique chemical properties make it valuable for developing advanced materials.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Bromo-3-chloro-5-fluoroisonicotinaldehyde is classified as hazardous due to its potential toxicity and reactivity. Proper safety measures should be observed when handling this compound, including the use of protective equipment and adherence to laboratory safety protocols.
Research Findings
Research on 2-Bromo-3-chloro-5-fluoroisonicotinaldehyde highlights its potential in developing new therapeutic agents and advanced materials. The compound's reactivity is influenced by the electron-withdrawing effects of its halogen substituents, which enhance its participation in various chemical reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume